molecular formula C13H24O B2709111 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one CAS No. 308088-96-2

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one

Cat. No.: B2709111
CAS No.: 308088-96-2
M. Wt: 196.334
InChI Key: SXIUIPPKUPTKJE-UHFFFAOYSA-N
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Description

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a 2,3-dimethylbutan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 2,3-dimethylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the methyl or cyclohexane ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.

    Cyclohexanone derivatives: Compounds with various substituents on the cyclohexanone ring.

Uniqueness

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUIPPKUPTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C(C)(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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